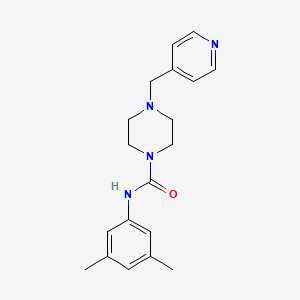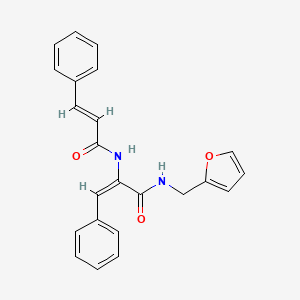
1-(3,4-dimethylphenyl)-4-(3,4,5-trimethoxybenzylidene)-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethylphenyl)-4-(3,4,5-trimethoxybenzylidene)-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPTB or DMPTP and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
DMPTB exerts its effects through various mechanisms, including the inhibition of enzymes involved in inflammation and cancer progression. DMPTB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMPTB has been shown to modulate the expression of various genes involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
DMPTB has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, the process by which new blood vessels are formed. DMPTB has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. DMPTB has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DMPTB has several advantages for use in laboratory experiments, including its stability and ease of synthesis. However, DMPTB can be challenging to work with due to its low solubility in water and other solvents. Additionally, DMPTB can be expensive to synthesize, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on DMPTB. One area of research is the development of novel materials using DMPTB as a building block. Another area of research is the further investigation of DMPTB's potential anti-inflammatory and anti-cancer properties. Additionally, research is needed to determine the optimal dosage and delivery methods for DMPTB in various applications. Finally, further studies are needed to investigate the potential side effects and toxicity of DMPTB in vivo.
Conclusion:
1-(3,4-dimethylphenyl)-4-(3,4,5-trimethoxybenzylidene)-3,5-pyrazolidinedione is a chemical compound with potential applications in various fields, including medicine, agriculture, and materials science. DMPTB has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties and has several advantages for use in laboratory experiments. However, further research is needed to determine the optimal dosage and delivery methods for DMPTB and to investigate its potential side effects and toxicity in vivo.
Synthesemethoden
DMPTB can be synthesized using various methods, including the Knoevenagel condensation reaction. In this process, 3,4,5-trimethoxybenzaldehyde and 1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione are reacted in the presence of a base catalyst to form DMPTB. Other synthesis methods include the use of microwave irradiation and ultrasound-assisted methods.
Wissenschaftliche Forschungsanwendungen
DMPTB has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, DMPTB has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. In agriculture, DMPTB has been studied as a potential plant growth regulator. In materials science, DMPTB has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
(4E)-1-(3,4-dimethylphenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-12-6-7-15(8-13(12)2)23-21(25)16(20(24)22-23)9-14-10-17(26-3)19(28-5)18(11-14)27-4/h6-11H,1-5H3,(H,22,24)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEUIXSICHHNQG-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide](/img/structure/B4930596.png)
![1-[2-(1H-benzimidazol-1-yl)-3-pyridinyl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine](/img/structure/B4930607.png)
![3-(1,3-benzodioxol-5-yl)-5-[(6-methyl-2-pyridinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930612.png)
![N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4930622.png)

![1-methyl-4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4930632.png)
![methyl 4-{5-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4930647.png)



![2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4930669.png)

![1-(3-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4930692.png)

